molecular formula C9H18N2O3 B026330 ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate CAS No. 104860-32-4

ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate

Cat. No. B026330
M. Wt: 202.25 g/mol
InChI Key: FIIGTSPAEONQHZ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a piperidine derivative that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism Of Action

The mechanism of action of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate involves the inhibition of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various types of cancer. By inhibiting ODC, ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate can reduce the production of polyamines, thereby inhibiting cell growth and proliferation.

Biochemical And Physiological Effects

Ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has also been shown to have neuroprotective effects, including the ability to improve cognitive function and reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate. One potential area of research is the development of new formulations of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate that can improve its solubility and bioavailability. Another potential area of research is the investigation of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate's potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, the role of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate in the regulation of polyamine metabolism and its potential effects on other cellular processes should be further investigated.

Synthesis Methods

The synthesis of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate involves the reaction of 3-methoxy-4-(methoxycarbonyl)piperidin-1-amine with ethyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate.

Scientific Research Applications

Ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and colon cancer. ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has also been studied for its potential use as an anti-inflammatory agent and as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

104860-32-4

Product Name

ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1

InChI Key

FIIGTSPAEONQHZ-YUMQZZPRSA-N

Isomeric SMILES

CCOC(=O)N1CC[C@@H]([C@H](C1)OC)N

SMILES

CCOC(=O)N1CCC(C(C1)OC)N

Canonical SMILES

CCOC(=O)N1CCC(C(C1)OC)N

synonyms

1-Piperidinecarboxylicacid,4-amino-3-methoxy-,ethylester,trans-(9CI)

Origin of Product

United States

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